2-Bromo-1,3-dioxolane
CAS No.: 139552-12-8
Cat. No.: VC21198723
Molecular Formula: C3H5BrO2
Molecular Weight: 152.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139552-12-8 |
---|---|
Molecular Formula | C3H5BrO2 |
Molecular Weight | 152.97 g/mol |
IUPAC Name | 2-bromo-1,3-dioxolane |
Standard InChI | InChI=1S/C3H5BrO2/c4-3-5-1-2-6-3/h3H,1-2H2 |
Standard InChI Key | YROOUORHOYWJHN-UHFFFAOYSA-N |
SMILES | C1COC(O1)Br |
Canonical SMILES | C1COC(O1)Br |
Introduction
Chemical Structure and Identification
Molecular Identity and Nomenclature
2-(2-Bromoethyl)-1,3-dioxolane is an organic compound characterized by a five-membered dioxolane ring with a bromoethyl substituent at the 2-position. This structure gives the compound unique chemical properties that make it valuable in various synthetic applications.
The compound is identified by the following parameters:
Parameter | Value |
---|---|
CAS Number | 18742-02-4 |
Molecular Formula | C5H9BrO2 |
Molecular Weight | 181.03 g/mol |
MDL Number | MFCD00003216 |
InChIKey | GGZQLTVZPOGLCC-UHFFFAOYSA-N |
SMILES Notation | BrCCC1OCCO1 |
The compound is also known by several synonyms including Bromoethyldioxolane, 3-Bromopropanal ethylene acetal, and 1,1-(Ethylenedioxy)-3-bromopropane, reflecting its structural characteristics and synthetic relationships .
Physical Properties
2-(2-Bromoethyl)-1,3-dioxolane exists as a clear liquid at room temperature, with color ranging from colorless to yellow or brown depending on purity and storage conditions. Its physical properties are summarized in the following table:
Property | Value |
---|---|
Physical State | Clear liquid |
Color | Colorless to yellow or brown |
Boiling Point | 68-70 °C at 8 mm Hg |
Density | 1.542 g/mL at 25 °C |
Flash Point | 149 °F |
Refractive Index | Available but not specified |
Specific Gravity | 1.54-1.542 |
Water Solubility | Immiscible |
Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate |
These physical properties influence the handling, storage, and application of the compound in laboratory and industrial settings .
Synthesis Methods
Laboratory Synthesis
The laboratory synthesis of 2-(2-Bromoethyl)-1,3-dioxolane typically involves the reaction of acrolein with ethylene glycol in the presence of hydrogen bromide. This synthetic pathway offers a relatively straightforward method to produce the compound with good yields.
A typical laboratory procedure, as documented in the literature, involves the following steps:
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A mixture of acrolein (90%, 374 mg, 6.0 mmol) and ethylene glycol (460 mg, 7.4 mmol) is prepared in 1,4-dioxane (5 mL).
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Hydrogen bromide in 1,4-dioxane (17%, 4.0 g, 8.4 mmol) is added to this mixture at 5°C.
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The reaction mixture is warmed to room temperature and stirred for approximately 30 minutes.
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After reaction completion, the mixture is quenched with saturated aqueous NaHCO3 (20 mL) and extracted with diethyl ether (15 mL × 3).
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The combined organic layers are washed with brine (25 mL × 3), dried over Na2SO4, and concentrated under vacuum.
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Purification is achieved through column chromatography on florisil using pentane as the eluent.
This procedure typically yields the desired product (890 mg, 82%) as a colorless liquid .
Spectroscopic Characterization
The structure of 2-(2-Bromoethyl)-1,3-dioxolane can be confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information:
¹H NMR (500 MHz, CDCl₃) data:
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δ 2.22 (dt, J = 4.6 Hz, J = 7.4 Hz, 2H)
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δ 3.47 (t, J = 7.1 Hz, 2H)
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δ 3.88 (m, 2H)
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δ 3.96 (m, 2H)
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δ 5.01 (t, J = 4.6 Hz, 1H)
¹³C NMR (126 MHz, CDCl₃) data:
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δ 27.14
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δ 36.97
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δ 64.78 (2C)
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δ 102.34
This spectroscopic data confirms the structure of the compound and provides a reliable method for verifying the identity and purity of synthesized material .
Chemical Reactivity and Applications
Reactive Properties
2-(2-Bromoethyl)-1,3-dioxolane demonstrates significant chemical reactivity due to the presence of the bromine atom, which makes it an excellent alkylating agent. The compound can undergo various nucleophilic substitution reactions, making it valuable in organic synthesis.
Key reactive properties include:
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Function as an alkylating agent for amines, dithianes, and carboximides
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Capability to form Grignard reagents when treated with magnesium in tetrahydrofuran
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Participation in borylation reactions, such as copper-catalyzed borylation with bis(pinacolato)diboron
These chemical characteristics make 2-(2-Bromoethyl)-1,3-dioxolane a versatile building block in organic synthesis.
Pharmaceutical Applications
The compound holds significant value in pharmaceutical research and development. Its applications in this field include:
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Serving as a pharmaceutical intermediate in the synthesis of complex drug candidates
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Contributing to the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors, which are important in cancer therapy
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Facilitating the synthesis of orally active agents targeting cancer and cell proliferation, particularly those with quinoline substructures
The protected aldehyde functionality in the dioxolane ring, combined with the reactive bromoethyl group, provides a useful combination of features for building complex pharmaceutical molecules.
Other Industrial Applications
Beyond pharmaceutical applications, 2-(2-Bromoethyl)-1,3-dioxolane finds utility in various other fields:
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As a flavoring agent in food industries
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In the synthesis of specialty chemicals and organic building blocks
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As a precursor for the preparation of various oxygen-containing compounds
The versatility of this compound in industrial applications stems from its unique structure and reactivity profile.
Purification Methods
When needed, 2-(2-Bromoethyl)-1,3-dioxolane can be purified through several methods:
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Dissolution in pentane followed by washing with 5% aqueous NaHCO3
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Drying over Na2SO4 and evaporation of the solvent
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Distillation of the residue to obtain the purified compound
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Column chromatography using appropriate solvents, typically pentane or other non-polar solvents
These purification methods help ensure the high purity required for research applications and chemical synthesis.
Spectroscopic and Analytical Identification
The identification and quality assessment of 2-(2-Bromoethyl)-1,3-dioxolane can be performed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Gas Chromatography (GC) for purity assessment
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Mass Spectrometry (MS) for molecular weight confirmation
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Infrared Spectroscopy (IR) for functional group identification
These analytical methods provide comprehensive characterization of the compound, ensuring its identity and purity for various applications.
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